molecular formula C4H4FN3 B13633064 4-Fluoropyrimidin-5-amine

4-Fluoropyrimidin-5-amine

Cat. No.: B13633064
M. Wt: 113.09 g/mol
InChI Key: HYRRFYJXRVTJCJ-UHFFFAOYSA-N
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Description

4-Fluoropyrimidin-5-amine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyrimidin-5-amine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 2-methoxy-5-fluorouracil with N,N-toluene dimethyl aniline solution, followed by the addition of phosphorous oxychloride. The product is then treated with water and hydrochloric acid to obtain 2-methoxy-4-chlorine-5-fluoropyrimidine. This intermediate is further reacted with ammoniacal liquor to yield 2-methoxy-4-amino-5-fluoropyrimidine, which is finally converted to this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Fluoropyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoropyrimidin-5-amine involves its incorporation into biological molecules, where it can interfere with normal cellular processes. For example, it can be incorporated into RNA and DNA, leading to the inhibition of enzymes such as thymidylate synthase and DNA topoisomerase 1. This results in the disruption of DNA synthesis and repair, ultimately causing cell death .

Comparison with Similar Compounds

Uniqueness: 4-Fluoropyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H4FN3

Molecular Weight

113.09 g/mol

IUPAC Name

4-fluoropyrimidin-5-amine

InChI

InChI=1S/C4H4FN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2

InChI Key

HYRRFYJXRVTJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)F)N

Origin of Product

United States

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